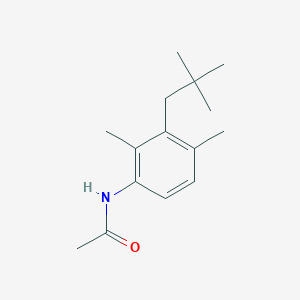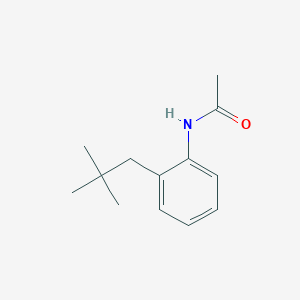
N-(2-chloro-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “N-(2-chloro-3-methylphenyl)acetamide” is C9H10ClNO . The IUPAC Standard InChIKey is GYMACIQGUHXSLT-UHFFFAOYSA-N .Chemical Reactions Analysis
Amides can be hydrolyzed under acidic or basic conditions . For example, if acetamide (a type of amide) is heated with a dilute acid such as dilute hydrochloric acid, acetic acid is formed together with ammonium ions . Similarly, if acetamide is heated with sodium hydroxide solution, ammonia gas is given off and you are left with a solution containing sodium acetate .Physical And Chemical Properties Analysis
“N-(2-chloro-3-methylphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 183.64 .Aplicaciones Científicas De Investigación
1. Biological Effects of Related Chemicals
The biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively reviewed, indicating their commercial importance and the significant biological consequences of exposure. This review could provide a baseline for understanding the biological interactions of N-(2-chloro-3-methylphenyl)acetamide, given the structural similarities with the compounds discussed (Kennedy, 2001).
2. Environmental Impact and Removal Strategies
Research on acetaminophen, a compound with a functional group similar to acetamide, highlights the challenges in monitoring, detecting, and treating environmental contamination by such compounds. The study provides an overview of the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in different environmental compartments, which could be relevant for assessing the environmental impact of N-(2-chloro-3-methylphenyl)acetamide (Vo et al., 2019).
3. Degradation Pathways and Toxicity
Another study on acetaminophen degradation using advanced oxidation processes outlines the kinetics, mechanisms, by-products, and biotoxicity of its transformation. This detailed analysis could offer insights into the potential degradation pathways and environmental toxicity of N-(2-chloro-3-methylphenyl)acetamide, considering the structural similarities and potential for similar by-products (Qutob et al., 2022).
4. Chemical Synthesis and Reactivity
Studies on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and the investigation of chiral axes, may provide valuable information on the synthesis, modification, and application of N-(2-chloro-3-methylphenyl)acetamide. These studies demonstrate the potential for creating highly selective compounds and ligands for use in various chemical and pharmacological applications (Kondo & Murakami, 2001; 2002).
Propiedades
IUPAC Name |
N-(2-chloro-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJSCRXROMJQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290839 |
Source


|
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-3-methylphenyl)acetamide | |
CAS RN |
56961-87-6 |
Source


|
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol](/img/structure/B515096.png)



![Ethyl 2-({4,6-bis[4-(ethoxycarbonyl)phenoxy]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B515103.png)








![1,6,7,8,9,9-Hexachloro-2,3,4,5-tetramethyltricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B515120.png)